molecular formula C11H18ClNO4 B1416016 Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate CAS No. 2137597-36-3

Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate

Cat. No.: B1416016
CAS No.: 2137597-36-3
M. Wt: 263.72 g/mol
InChI Key: DRNARKZBBUKZSE-UHFFFAOYSA-N
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Description

Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate is a chemical compound with the molecular formula C11H18ClNO4 and a molecular weight of 263.72 g/mol

Preparation Methods

The synthesis of Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. The Boc group is introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions are usually mild, and the process can be carried out at room temperature. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.

    Oxidation and Reduction Reactions:

Common reagents used in these reactions include di-tert-butyl dicarbonate for protection and trifluoroacetic acid for deprotection. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the field of organic synthesis.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in vivo.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate involves its ability to undergo chemical transformations that modify its structure and function. The Boc group serves as a protecting group for the amino functionality, allowing selective reactions to occur at other sites on the molecule. Upon deprotection, the free amino group can interact with various molecular targets, potentially leading to biological activity.

Comparison with Similar Compounds

Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate can be compared with other similar compounds, such as:

    Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate: Similar in structure but with a cyclopentane ring instead of a cyclobutane ring.

    tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.

Properties

IUPAC Name

chloromethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO4/c1-10(2,3)17-9(15)13-11(5-4-6-11)8(14)16-7-12/h4-7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNARKZBBUKZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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